An In-depth Technical Guide to the Synthesis and Characterization of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Foreword: The Architectural Value of Substituted Thiophenes
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the thiophene ring is a particularly privileged structure, prized for its unique electronic properties and its ability to act as a bioisostere for the phenyl ring.[1] This versatility has led to the incorporation of thiophene derivatives in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases.[1][2][3] The compound at the heart of this guide, 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, is a quintessential example of a high-value molecular building block. It elegantly combines three key pharmacophores: the electron-rich thiophene core, the methoxyphenyl group common in biologically active molecules, and a reactive ethanone handle suitable for further chemical elaboration. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound, designed for researchers and drug development professionals seeking to leverage its potential.
Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The construction of the biaryl linkage between the thiophene and phenyl rings is the critical step in synthesizing the target molecule. While classical methods like Friedel-Crafts acylation of 2-(4-methoxyphenyl)thiophene are viable, modern synthetic strategy favors the precision and efficiency of palladium-catalyzed cross-coupling reactions.[4][5][6] For this guide, we will focus on the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology renowned for its mild reaction conditions, exceptional functional group tolerance, and high yields.[7][8]
Causality of Experimental Design
The chosen synthetic route involves the coupling of 2-acetyl-5-bromothiophene with 4-methoxyphenylboronic acid . This approach is strategically sound for several reasons:
-
Reagent Availability: Both starting materials are commercially available, obviating the need for lengthy preparatory syntheses.
-
Reaction Regioselectivity: The bromine and acetyl groups are pre-installed on the thiophene ring, ensuring the final product has the desired 2,5-substitution pattern without the risk of forming isomeric byproducts that can plague electrophilic substitution reactions on substituted thiophenes.[9]
-
Catalyst System: A palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is employed. The catalytic cycle is efficient and well-understood.
-
Base and Solvent: An aqueous base, such as potassium carbonate (K₂CO₃), is crucial for the transmetalation step, activating the boronic acid. A biphasic solvent system (e.g., Toluene/Ethanol/Water) facilitates the interaction of both organic and inorganic reagents.
Visualized Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-acetyl-5-bromothiophene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add toluene (4 mL per mmol of bromothiophene) and ethanol (1 mL per mmol of bromothiophene). To this, add a 2M aqueous solution of the potassium carbonate.
-
Inerting: Purge the flask with nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromothiophene is consumed (typically 4-6 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a solid.
Part 2: Rigorous Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach provides a self-validating system, leaving no ambiguity as to the structure of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
Experimental Protocol: Sample Preparation
-
Accurately weigh 5-10 mg of the purified solid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube for analysis.[10]
Predicted Spectral Data
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 7.65 | Doublet (d) | Thiophene H (position 3) |
| ~ 7.55 | Doublet (d) | Phenyl H (ortho to OMe) | |
| ~ 7.20 | Doublet (d) | Thiophene H (position 4) | |
| ~ 6.95 | Doublet (d) | Phenyl H (meta to OMe) | |
| ~ 3.85 | Singlet (s) | Methoxy (-OCH₃) | |
| ~ 2.55 | Singlet (s) | Acetyl (-COCH₃) | |
| ¹³C NMR | ~ 190 | Singlet | Ketone Carbonyl (C=O) |
| ~ 160 | Singlet | Phenyl C (attached to OMe) | |
| ~ 155 | Singlet | Thiophene C (attached to phenyl) | |
| ~ 145 | Singlet | Thiophene C (attached to acetyl) | |
| ~ 135 | Singlet | Thiophene C-H | |
| ~ 128 | Singlet | Phenyl C-H | |
| ~ 125 | Singlet | Thiophene C-H | |
| ~ 124 | Singlet | Phenyl C (ipso to thiophene) | |
| ~ 114 | Singlet | Phenyl C-H | |
| ~ 55 | Singlet | Methoxy Carbon (-OCH₃) | |
| ~ 26 | Singlet | Acetyl Carbon (-CH₃) |
Rationale for Predictions: The predicted shifts are based on established data for substituted acetophenones, thiophenes, and anisole derivatives.[10][11][12][13][14] The electron-withdrawing acetyl group deshields the adjacent thiophene proton (H-3), while the electron-donating methoxy group shields the ortho and para protons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups.
Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| ~ 1665 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~ 1250 | Strong | C-O Stretch (Aryl Ether) |
| ~ 830 | Strong | C-H Bending (Para-disubstituted ring) |
Rationale for Predictions: The most characteristic peak will be the strong carbonyl (C=O) stretch of the ketone conjugated to the thiophene ring, expected around 1665 cm⁻¹.[15][16] The strong C-O stretch of the aryl ether is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 248.06 | [M]⁺• (Molecular Ion Peak for C₁₃H₁₂O₂S) |
| 233 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 205 | [M - CH₃CO]⁺ (Loss of an acetyl radical) |
| 177 | Fragmentation of the thiophene-phenyl bond |
Rationale for Predictions: The molecular ion peak is the most critical piece of data, confirming the elemental composition. Common fragmentation pathways for such structures include the alpha-cleavage of the ketone, leading to the loss of the methyl or acetyl group.[17][18][19]
Visualized Characterization Workflow
Caption: A multi-technique approach for structural validation.
Part 3: Applications and Future Directions
The title compound is not merely a synthetic target but a launchpad for further discovery. The presence of the ketone functional group allows for a vast array of subsequent chemical transformations, including:
-
Reductions to form the corresponding alcohol.
-
Reductive aminations to introduce amine functionalities.
-
Condensation reactions to build larger heterocyclic systems like pyrazoles or thiazoles.[20][21][22]
Given the established biological activities of related thiophene derivatives, 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and its progeny are promising candidates for screening in various therapeutic areas, including:
-
Anticancer Agents: Many kinase inhibitors and cytotoxic agents feature substituted biaryl scaffolds.[23][24]
-
Antimicrobial Agents: The thiophene nucleus is a common feature in antibacterial and antifungal compounds.[25][26][27]
-
Anti-inflammatory Agents: The structural motifs are present in compounds with known anti-inflammatory properties.[22]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone via Suzuki-Miyaura cross-coupling. The causality behind the chosen experimental design has been explained, emphasizing strategic efficiency and control. Furthermore, a comprehensive, self-validating characterization workflow employing NMR, IR, and Mass Spectrometry has been outlined to ensure absolute structural confirmation. This molecule represents a valuable and versatile platform for chemists engaged in the design and discovery of novel, biologically active compounds and advanced materials.
References
-
Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. [Link]
-
Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. [Link]
-
Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
-
Li, G., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475. [Link]
-
Bowie, J. H., et al. (1967). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
-
Li, G., et al. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 397-400. [Link]
-
Grigg, R., et al. (1968). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. [Link]
-
SpectraBase. (n.d.). 2-Acetylthiophene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Arkivoc, 2015(7), 50-62. [Link]
-
Patil, S. A., et al. (2018). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Link]
-
Ruan, J., Iggo, J. A., Berry, N. G., & Xiao, J. (2010). Supporting Information for J. Am. Chem. Soc., 2010, 132, 16689-16699. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone. PubChem. [Link]
-
Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E. [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 20(1), 25-31. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Not_Provided. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Study.com. (n.d.). Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone. Homework.Study.com. [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
Liu, H., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Agilent. [https://www.agilent.com/cs/library/applications/5991-5932EN_ interpretación-2D-NMR-spectra-app-note.pdf]([Link]_ interpretación-2D-NMR-spectra-app-note.pdf)
-
Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-[2-(4-Benzyloxyphenylamino)-5-methoxyphenyl]ethanone. PrepChem.com. [Link]
-
Pandey, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(24), 15185-15206. [Link]
-
Pandey, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(7), 12123-12155. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. [Link]
-
El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1025-1040. [Link]
-
Erol, D. D., Calis, U., & Yuluğ, N. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittelforschung, 46(2), 205-206. [Link]
-
Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. [Link]
-
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 32-37. [Link]
-
El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
-
Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications, 511(1), 126-132. [Link]
-
Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 992-1025. [Link]
-
Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 439-455. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. tsijournals.com [tsijournals.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Acetylthiophene(88-15-3) IR Spectrum [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. 4-Methoxyphenylacetone(122-84-9) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
- 23. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jetir.org [jetir.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
